4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine

Catalog No.
S797163
CAS No.
89280-24-0
M.F
C5H7ClN4S
M. Wt
190.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine

CAS Number

89280-24-0

Product Name

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine

IUPAC Name

(6-chloro-2-methylsulfanylpyrimidin-4-yl)hydrazine

Molecular Formula

C5H7ClN4S

Molecular Weight

190.66 g/mol

InChI

InChI=1S/C5H7ClN4S/c1-11-5-8-3(6)2-4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10)

InChI Key

MIAZWEMERMKRCU-UHFFFAOYSA-N

SMILES

CSC1=NC(=CC(=N1)Cl)NN

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)NN

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by a chlorine atom at the 4-position, a hydrazinyl group at the 6-position, and a methylthio group at the 2-position. Its molecular formula is C5H7ClN4SC_5H_7ClN_4S, and it has a molar mass of approximately 176.65 g/mol. The compound exhibits notable structural features that contribute to its chemical reactivity and biological activity.

  • Chemical Databases: Information on 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is present in chemical databases like PubChem [] and EINECS [], but these entries focus on descriptive details like structure, formula, and identifiers.
  • Limited Commercial Availability: Suppliers of the compound highlight it as part of their product catalogs [], but do not disclose specific research applications.

Due to this limited information, it is difficult to ascertain the established research areas where 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine might be employed.

Further exploration might involve:

  • Patent Literature: Searching scientific databases and patent filings for mentions of 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine could reveal its potential applications in drug discovery or material science.
  • Emerging Research Areas: Compounds with similar structures or functional groups can be explored to identify potential research areas where 4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine might find use.
Typical of hydrazines and pyrimidines. Notably, its hydrazinyl group can undergo condensation reactions, forming hydrazones with carbonyl compounds. Additionally, the presence of the methylthio group may influence nucleophilic substitution reactions, allowing for further derivatization of the pyrimidine ring.

In synthetic pathways, 4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine can be synthesized from 4,6-dichloro-2-(methylthio)pyrimidine through hydrazinolysis, where hydrazine reacts with the dichloropyrimidine derivative to replace one of the chlorine atoms with a hydrazinyl group .

Research indicates that compounds within this structural class exhibit various biological activities, including antimicrobial and antitumor effects. The unique arrangement of functional groups in 4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine may enhance its interaction with biological targets such as enzymes or receptors involved in cell proliferation and infection processes. Specific studies have demonstrated its potential as an anti-cancer agent, although detailed mechanisms remain under investigation.

The synthesis of 4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine can be achieved through several methods:

  • Hydrazinolysis: Reacting 4,6-dichloro-2-(methylthio)pyrimidine with hydrazine in an appropriate solvent (e.g., ethanol or methanol) facilitates the substitution of one chlorine atom with a hydrazinyl group.
  • Suzuki Coupling: This method allows for the introduction of various substituents at the 4 or 6 positions of pyrimidines via palladium-catalyzed cross-coupling reactions .
  • Kumada Coupling: Similar to Suzuki coupling but employs organomagnesium reagents for introducing new substituents into the pyrimidine framework .

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine has potential applications in pharmaceuticals, particularly in developing new therapeutic agents targeting cancer and infectious diseases. Its structural properties may also lend themselves to applications in agricultural chemistry as a potential pesticide or herbicide.

Several compounds share structural similarities with 4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine, each exhibiting unique properties:

Compound NameStructural FeaturesSimilarity Index
4-Amino-6-chloro-2-(methylthio)pyrimidineAmino group at position 40.88
4-Chloro-6-methyl-2-(methylthio)pyrimidineMethyl group at position 60.76
4,6-Dichloro-2-(methylthio)pyrimidineTwo chlorine atoms at positions 4 and 60.75
5-Bromo-4-chloro-2-(methylthio)pyrimidineBromine atom at position 50.72
4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidineHydroxymethyl group at position 50.68

The uniqueness of 4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine lies in its specific combination of halogen and functional groups, which may enhance its biological activity compared to similar compounds.

This comprehensive overview highlights the significance of 4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine in chemical research and potential applications in pharmacology and agriculture. Further studies are warranted to explore its full capabilities and mechanisms of action.

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Wikipedia

4-Chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine

Dates

Modify: 2023-08-15

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